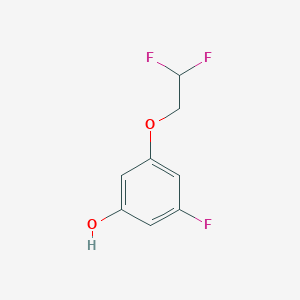

3-Fluoro-5-(2,2-difluoroethoxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7F3O2 |

|---|---|

Molecular Weight |

192.13 g/mol |

IUPAC Name |

3-(2,2-difluoroethoxy)-5-fluorophenol |

InChI |

InChI=1S/C8H7F3O2/c9-5-1-6(12)3-7(2-5)13-4-8(10)11/h1-3,8,12H,4H2 |

InChI Key |

RONZIDVMXNDTEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1OCC(F)F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Retrosynthetic Analysis of 3-Fluoro-5-(2,2-difluoroethoxy)phenol

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler precursor structures without assuming any specific starting materials.

The central feature of the target molecule is the 3-fluoro-5-hydroxyphenol core. A primary disconnection strategy involves the C-O bond of the ether linkage, leading to 3,5-difluorophenol (B1294556) and a suitable difluoroethoxy synthon. This approach simplifies the problem to the synthesis of a difunctional phenol (B47542) and the subsequent installation of the ether group.

An alternative disconnection could target the C-F bond. This would lead to 3-(2,2-difluoroethoxy)phenol (B6279340) as an intermediate, which would then require a regioselective fluorination step. The feasibility of this approach is highly dependent on the directing effects of the existing hydroxyl and ether groups.

A third strategy could involve the construction of the aromatic ring itself, for instance, through a condensation reaction of appropriately chosen acyclic precursors. However, for a relatively simple substituted phenol, modifying a pre-existing aromatic ring is generally a more common and efficient approach.

The introduction of the 2,2-difluoroethoxy group is a key transformation. Retrosynthetically, this group is typically installed via an O-alkylation reaction. This involves disconnecting the ether bond to a phenoxide and an electrophilic difluoroethyl source. Common reagents for this purpose include 2,2-difluoroethyl triflate or 2-bromo-1,1-difluoroethane (B1266208). The reaction proceeds via a Williamson ether synthesis, where the phenoxide anion acts as a nucleophile.

Another potential, though less common, approach could involve a nucleophilic aromatic substitution (SNA_r) reaction on a highly activated aromatic ring, such as 1,3,5-trifluorobenzene, with 2,2-difluoroethanol. However, achieving the desired substitution pattern and avoiding side reactions can be challenging.

The placement of the fluorine atom at the 3-position relative to the hydroxyl and ether groups is a critical regiochemical challenge. If the synthesis proceeds through a fluorination step on a pre-formed phenol or aniline (B41778) precursor, the directing effects of the existing functional groups must be carefully considered. For instance, in 3-aminophenol, the amino and hydroxyl groups are ortho, para-directing. Fluorination of this substrate would likely lead to a mixture of products. Therefore, a more controlled method, such as a Sandmeyer-type reaction from a corresponding aniline or a Balz-Schiemann reaction, might be necessary to ensure the correct regiochemistry.

Alternatively, starting with a precursor that already contains the fluorine atom in the desired position, such as 3,5-difluorophenol, simplifies this issue. The challenge then becomes the selective alkylation of one of the hydroxyl groups if a symmetric precursor is used, or the selective functionalization of a precursor like 3-fluoro-5-nitrophenol.

Established Synthetic Routes to this compound Analogs

The synthesis of analogs of this compound often employs well-established reactions, particularly for the formation of the ether linkage and the introduction of the aryl fluoride (B91410).

The O-alkylation of phenols is a cornerstone of ether synthesis. The Williamson ether synthesis is the most widely used method, involving the deprotonation of a phenol with a suitable base to form a phenoxide, followed by reaction with an alkyl halide or sulfonate.

| Parameter | Details |

| Phenol Substrate | Typically a substituted phenol, such as 3-fluorophenol (B1196323) or 3,5-difluorophenol. |

| Base | Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). Cesium carbonate is often favored for its ability to promote efficient alkylation under milder conditions. |

| Alkylating Agent | For introducing the difluoroethoxy group, reagents like 2-bromo-1,1-difluoroethane or 2,2-difluoroethyl triflate are used. Triflates are more reactive than bromides. |

| Solvent | Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), or acetone (B3395972) are typically employed to facilitate the reaction. |

The efficiency of the O-alkylation can be influenced by the electronic nature of the substituents on the phenol. Electron-withdrawing groups, like fluorine, increase the acidity of the phenol, facilitating deprotonation. However, they also decrease the nucleophilicity of the resulting phenoxide, which can slow down the alkylation step.

The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods. The choice of method depends on the substrate and the desired regiochemistry.

Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF₄) can directly fluorinate electron-rich aromatic rings. The regioselectivity is governed by the directing effects of the substituents already present on the ring. For a phenol derivative, this would typically lead to ortho- and para-fluorination.

Nucleophilic Aromatic Substitution (SNA_r): This method is effective for aryl systems bearing strong electron-withdrawing groups (e.g., nitro groups) ortho or para to a leaving group (e.g., a halide). A fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), displaces the leaving group.

Balz-Schiemann Reaction: This classical method involves the conversion of an arylamine to a diazonium salt, followed by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt to yield the aryl fluoride. This method offers excellent regiochemical control, as the position of the fluorine atom is determined by the position of the initial amino group.

A summary of common fluorination methods is presented below:

| Reaction | Reagent | Substrate Requirement | Key Features |

| Electrophilic Fluorination | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Electron-rich arenes | Direct C-H fluorination, regioselectivity can be an issue. |

| Nucleophilic Aromatic Substitution (SNA_r) | KF, CsF | Electron-deficient arenes with a good leaving group | High regioselectivity, requires activated substrates. |

| Balz-Schiemann Reaction | HBF₄, NaNO₂ | Arylamines | Classical method, good regiochemical control. |

The synthesis of this compound and its analogs is a multifaceted endeavor that relies on a robust toolkit of synthetic organic reactions. The choice of a specific synthetic route is ultimately guided by the availability of starting materials, the desired scale of the synthesis, and the need for precise regiochemical control.

Multi-Step Synthesis from Accessible Building Blocks

The construction of this compound typically involves a multi-step sequence starting from more readily available chemical precursors. A common strategy involves the initial synthesis of a core structure, such as 3,5-difluorophenol. One reported method for preparing 3,5-difluorophenol starts from 3,5-difluoroaniline, which undergoes a diazo and hydrolysis reaction. patsnap.com However, this method has drawbacks, including the high cost and limited availability of the starting material, safety concerns associated with diazonium salts, and the generation of significant wastewater. patsnap.com

An alternative and more advantageous route to a key intermediate, 3,5-difluorophenol, utilizes 2,4,6-trifluorobenzoic acid. patsnap.com In a one-pot reaction, this precursor is treated with an alkali in a suitable solvent, followed by acidification to yield 3,5-difluorophenol. patsnap.com This method is noted for its use of cheaper, more accessible raw materials, fewer synthetic steps, and simpler operational requirements, making it more suitable for industrial-scale production. patsnap.com

Once the 3-fluoro-5-hydroxyphenyl core is established, the subsequent step is the introduction of the 2,2-difluoroethoxy group. This is typically achieved through an etherification reaction. The phenolic hydroxyl group is deprotonated with a base to form a phenoxide, which then acts as a nucleophile, reacting with a suitable 2,2-difluoroethylating agent.

Novel and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally benign methods for the preparation of fluorinated compounds.

While specific catalytic difluoroethoxylation methods for 3-fluorophenol are not extensively detailed in the provided search results, the general principles of catalytic etherification are relevant. The use of catalysts, such as phase-transfer catalysts, can facilitate the reaction between the phenoxide and the difluoroethylating agent, potentially leading to higher yields and milder reaction conditions. For instance, in the synthesis of a related compound, 2-(2,2,2-trifluoroethoxy)phenol, a phase-transfer catalyst was employed in the etherification of o-nitrochlorobenzene with 2,2,2-trifluoroethanol. google.com

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact. dovepress.comsciencedaily.com This includes the use of less hazardous reagents, the reduction of waste, and the development of more energy-efficient processes. sciencedaily.comrsc.org For example, a solid-state mechanochemical protocol for aromatic nucleophilic fluorination has been developed that avoids the use of toxic, high-boiling point solvents. rsc.org This method operates at ambient conditions and significantly reduces reaction times compared to traditional solution-based approaches. rsc.org Another green approach involves the use of potassium fluoride (KF) as a fluorinating agent, which is cost-effective and produces non-toxic salts as by-products. sciencedaily.comeurekalert.org These principles are directly applicable to improving the synthesis of precursors for this compound.

Flow chemistry offers significant advantages for the synthesis of fluorinated compounds, particularly concerning safety and scalability. nih.govnih.gov Reactions involving hazardous reagents, such as elemental fluorine or hydrogen fluoride, can be performed more safely in a contained flow reactor. vapourtec.com Flow systems allow for precise control over reaction parameters like temperature and pressure, leading to improved reaction efficiency and reproducibility. nih.gov The enhanced heat and mass transfer in microreactors can also enable reactions to be carried out under superheated conditions, accelerating reaction rates. nih.gov For large-scale production, flow chemistry processes can be scaled up by either increasing the size of the reactor channels or by running multiple reactors in parallel. nih.gov This technology is well-suited for the industrial production of this compound and its intermediates.

Optimization of Reaction Conditions and Yields

Table 1: Illustrative Reaction Conditions for a Precursor Synthesis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Precursor | 2,4,6-trifluorobenzoic acid | 2,4,6-trifluorobenzoic acid |

| Base | Potassium hydroxide (B78521) | Sodium carbonate |

| Solvent | Water/Toluene (B28343) | Water/Xylene |

| Temperature | 80-85°C | 160-165°C |

| Time | 30 hours | 10 hours |

This table provides a generalized illustration of how reaction parameters can be varied.

Purity Assessment Methodologies for Synthetic Intermediates and Final Product

Ensuring the purity of the synthetic intermediates and the final this compound product is critical. A variety of analytical techniques are employed for this purpose.

Proper sample preparation is the cornerstone of accurate analysis. numberanalytics.com Techniques such as combustion analysis, where the sample is burned to convert fluorine into a measurable form, are widely used. numberanalytics.com It is crucial to avoid sample contamination and ensure the complete release of fluoride from the sample matrix. cdc.gov

For the determination of fluorine content and the identification of fluorinated compounds, several methods are available. Potentiometric methods using an ion-selective electrode (ISE) are common for measuring fluoride ions in solution. cdc.gov Gas chromatography (GC) is another powerful technique, particularly for volatile fluorinated compounds. cdc.gov High-performance liquid chromatography (HPLC) is also frequently used for the separation and quantification of non-volatile components in a mixture. For structural elucidation and to confirm the identity of the synthesized compound and any impurities, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and mass spectrometry (MS) are indispensable.

Table 2: Analytical Techniques for Purity Assessment

| Technique | Purpose |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in the reaction mixture. |

| Gas Chromatography (GC) | Analysis of volatile components and impurities. cdc.gov |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of the desired product. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. |

| Ion-Selective Electrode (ISE) | Quantification of fluoride ion concentration. cdc.gov |

| Combustion Analysis | Determination of total fluorine content. numberanalytics.com |

Computational Chemistry and Cheminformatics Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is used to calculate the electron density of a chemical system to determine its electronic structure, force field, and energy. nih.gov For 3-Fluoro-5-(2,2-difluoroethoxy)phenol, DFT methods like B3LYP with a basis set such as 6-311G(d,p) would be employed to optimize the molecular geometry and compute key electronic descriptors. imist.maimist.ma

These calculations yield valuable information about the molecule's reactivity. mdpi.com Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. imist.ma

Furthermore, DFT can generate molecular electrostatic potential (MESP) maps, which visualize the charge distribution across the molecule. ymerdigital.com These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other chemical species, including biological targets. For this phenol (B47542) derivative, the MESP would highlight the electronegative character of the fluorine and oxygen atoms, indicating sites for potential hydrogen bonding or other electrostatic interactions.

Table 1: Representative DFT-Calculated Electronic Properties

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | 5.3 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2.8 Debye |

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 1.2 eV |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. eurofinsdiscovery.com This method is instrumental in virtual screening and lead optimization, allowing researchers to assess how a compound like this compound might bind to a specific biological target. nih.gov The process involves sampling numerous conformations and orientations of the ligand within the protein's binding site and then scoring them using a defined energy function. eurofinsdiscovery.com

Docking simulations predict the most stable binding pose of the ligand, known as the binding mode. This prediction details the specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net The strength of this interaction is quantified by a docking score, which estimates the binding affinity, often expressed in kcal/mol. researchgate.net A lower (more negative) score typically indicates a stronger, more favorable binding interaction. researchgate.netresearchgate.net For this compound, docking studies against a relevant enzyme (e.g., a kinase or a synthase) would reveal its potential binding orientation and predict its inhibitory potency. citedrive.com

Table 2: Hypothetical Molecular Docking Results for this compound against a Target Protein

| Parameter | Description | Hypothetical Value/Observation |

|---|---|---|

| Binding Affinity (Docking Score) | Estimated free energy of binding | -8.5 kcal/mol |

| Hydrogen Bonds | Key electrostatic interactions | Phenolic -OH with Asp120; Ether -O- with Ser85 |

| Hydrophobic Interactions | Interactions with nonpolar residues | Fluorinated phenyl ring with Leu30, Val55 |

| Halogen Interactions | Interactions involving fluorine atoms | C-F bond interacting with backbone carbonyl of Gly118 |

The presence of fluorine atoms in a ligand can significantly influence its binding to a protein target. Fluorine is highly electronegative and can alter the molecule's electrostatic profile and pKa. nih.gov In the context of this compound, the three fluorine atoms can play several roles:

Modulation of Acidity: The fluorine on the phenyl ring can lower the pKa of the phenolic hydroxyl group, potentially enhancing its ability to act as a hydrogen bond donor.

Hydrogen Bond Acceptor: Although C-F bonds are weak hydrogen bond acceptors, these interactions are frequently observed in protein-ligand complexes and can contribute to binding affinity. nih.gov

Dipole and Quadrupole Interactions: The strong dipole of C-F bonds can lead to favorable electrostatic interactions with polar residues or backbone atoms in the binding site.

Water Network Modulation: Fluorine substituents can displace or reorganize water molecules within a binding pocket, which can have significant and sometimes unpredictable effects on binding entropy and enthalpy. nih.gov

Hydrophobic Interactions: Fluorination can enhance hydrophobic interactions by creating a fluorous phase that favorably interacts with nonpolar pockets in the protein.

Computational methods are essential for predicting and rationalizing these complex effects, as the impact of fluorination on binding affinity is often difficult to foresee. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the conformational flexibility and stability of the system. mdpi.comnih.gov For a molecule with a flexible side chain like the 2,2-difluoroethoxy group, MD is crucial for conformational analysis. mdpi.com

By simulating the compound in a solvent (like water) or within a protein's binding site, MD can reveal the preferred conformations of the flexible ether linkage and assess the stability of the binding pose predicted by docking. researchgate.net The simulation can show whether key interactions are maintained over time or if the ligand is unstable and likely to dissociate. This dynamic information is critical for confirming the viability of a predicted binding mode and understanding the energetic landscape of the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov QSAR models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to create a mathematical equation that predicts activity. imist.maimist.ma

For a class of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as antioxidant potential or enzyme inhibition. nih.gov The model would rely on various descriptors that quantify the physicochemical properties of the molecules. mdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Models for Phenolic Compounds

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, Polarity |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, Membrane permeability |

| Topological | Wiener index, Molecular connectivity indices | Molecular size, Branching, Shape |

| Steric | Molecular weight, Molar refractivity | Size and bulk of the molecule |

Once a statistically robust QSAR model is validated, it can be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues. nih.gov

In Silico ADME Prediction and Analysis for Pre-clinical Lead Optimization

A promising drug candidate must not only be potent but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. mdpi.com Poor pharmacokinetics is a major reason for the failure of drug candidates in clinical trials. uq.edu.au In silico ADME prediction tools are used early in the drug discovery process to flag compounds that are likely to have poor bioavailability, metabolic instability, or other undesirable properties. acs.orgnih.gov

For this compound, various computational models can predict key ADME parameters. These models are often built using large datasets of experimentally measured properties and employ machine learning or rule-based approaches. nih.govhelsinki.fi Fluorination is a common strategy to improve ADME properties, such as increasing metabolic stability or enhancing membrane permeability. nih.gov However, it can also introduce liabilities, making in silico prediction essential. researchgate.net

Table 4: Representative In Silico ADME/Tox Profile

| ADME Property | Parameter | Predicted Outcome | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Good | Likelihood of being absorbed from the gut. |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Likely to cross | Potential for CNS activity. |

| Metabolism | CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| Excretion | Total Clearance | Low | Predicts a longer half-life in the body. |

| Physicochemical | Lipinski's Rule of Five | 0 Violations | Good "drug-likeness" profile. |

This predictive analysis helps in identifying potential liabilities early, allowing for structural modifications to optimize the pharmacokinetic profile before significant resources are invested in preclinical and clinical development. researchgate.nettandfonline.com

Virtual Screening Methodologies for Novel Analog Discovery

Virtual screening (VS) is a computational technique extensively used in drug discovery to efficiently search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. wikipedia.orgmdpi.com This in silico approach serves as a cost-effective and time-efficient alternative to high-throughput screening (HTS) by filtering vast chemical databases to a manageable number of promising candidates for further experimental testing. researchgate.netnih.gov For a molecule such as this compound, virtual screening methodologies can be instrumental in discovering novel analogs with potentially enhanced biological activity, improved pharmacokinetic properties, or novel intellectual property claims. The primary strategies employed in virtual screening can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS)

Ligand-based virtual screening (LBVS) approaches are utilized when the three-dimensional (3D) structure of the biological target is unknown or not well-defined. creative-biostructure.comnih.gov These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. creative-biostructure.com In the context of this compound, this compound would serve as the reference or query molecule for identifying novel analogs.

One of the most common LBVS techniques is similarity searching , which involves comparing the chemical features of the query molecule with those in a large compound database. creative-biostructure.comcreative-biolabs.com This comparison is often performed using 2D or 3D molecular descriptors that encode various aspects of the molecule's structure and properties. The similarity is quantified using various coefficients, such as the Tanimoto coefficient.

Another powerful LBVS method is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. wikipedia.orgnih.gov A pharmacophore model can be generated based on the structure of this compound and other known active analogs. This model can then be used as a 3D query to screen large chemical libraries for molecules that match the pharmacophoric features, even if they have different underlying chemical scaffolds. researchgate.net

To illustrate the potential outcome of a hypothetical ligand-based virtual screening campaign starting with this compound, the following table presents a set of hypothetical hit compounds with varying degrees of similarity and their predicted activities.

| Compound ID | Structure | Tanimoto Similarity to Query | Predicted Activity (IC₅₀, µM) |

| ZINC12345678 | Image of a similar molecule | 0.85 | 0.5 |

| ZINC23456789 | Image of a slightly different molecule | 0.78 | 1.2 |

| ZINC34567890 | Image of a molecule with a different core but similar functional groups | 0.71 | 2.5 |

| ZINC45678901 | Image of a dissimilar molecule | 0.65 | 5.8 |

Note: The data presented in this table is purely illustrative and intended to demonstrate the type of results obtained from a virtual screening campaign. The compound IDs and predicted activities are not based on actual experimental data for this compound.

Structure-Based Virtual Screening (SBVS)

When the 3D structure of the biological target is available, structure-based virtual screening (SBVS) becomes a powerful tool for analog discovery. nih.govnih.gov SBVS, also known as target-based virtual screening, utilizes the structural information of the target to identify compounds that are predicted to bind with high affinity. mdpi.com

The most widely used SBVS technique is molecular docking . nih.govacs.org This method involves computationally placing a collection of small molecules from a library into the binding site of the target protein and predicting their binding orientation and affinity using a scoring function. wikipedia.orgnih.gov For this compound, if its biological target is known and its 3D structure has been determined (e.g., through X-ray crystallography or NMR spectroscopy), molecular docking can be employed to screen for analogs that exhibit a better fit and stronger predicted binding affinity to the target's active site. nih.govnih.gov

The following table provides an example of hypothetical results from a structure-based virtual screening campaign, showcasing the docking scores and predicted binding energies of potential analogs of this compound against a hypothetical target protein.

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Energy (ΔG, kcal/mol) | Key Interacting Residues |

| Analog-001 | -9.5 | -9.2 | Tyr234, Phe345, Arg123 |

| Analog-002 | -9.1 | -8.8 | Tyr234, Phe345, Asp121 |

| Analog-003 | -8.7 | -8.5 | Trp84, Val101, Ser235 |

| Analog-004 | -8.2 | -8.0 | Tyr234, Leu343, Asn122 |

Note: This table contains hypothetical data for illustrative purposes. The docking scores, predicted binding energies, and interacting residues are not derived from actual studies on this compound.

Metabolic Fate and Biotransformation Studies Non Clinical

In Vitro Metabolic Stability Assays

The initial assessment of a compound's metabolic liability is often conducted using in vitro systems that mimic the metabolic environment of the liver. springernature.com The primary systems for this are liver microsomes and hepatocytes. researchgate.netnuvisan.com These assays determine the rate at which the parent compound is eliminated over time, providing a measure of its metabolic stability. springernature.com

For 3-Fluoro-5-(2,2-difluoroethoxy)phenol, its stability would be evaluated by incubating the compound with liver microsomes or hepatocytes sourced from various species, including humans, rats, and mice. nuvisan.com The disappearance of the parent compound is monitored over a specific time course using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netmercell.com From this data, key pharmacokinetic parameters like the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. nuvisan.com

| Parameter | Description | Relevance |

| In Vitro Half-life (t1/2) | The time required for 50% of the initial concentration of the compound to be metabolized. | A longer half-life generally indicates greater metabolic stability. |

| Intrinsic Clearance (CLint) | A measure of the inherent ability of the liver enzymes to metabolize a drug. | Helps in predicting in vivo hepatic clearance and bioavailability. nuvisan.com |

Identification and Characterization of Major Metabolites

Following the determination of metabolic stability, the next crucial step is to identify the structures of the metabolites formed. This process involves incubating this compound with metabolically active systems like hepatocytes and analyzing the resulting mixture for new chemical entities. researchgate.net

Spectroscopic Analysis of Metabolites

The structural elucidation of metabolites heavily relies on advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is instrumental in determining the elemental composition of the metabolites by providing highly accurate mass measurements. Further structural information is obtained through tandem mass spectrometry (MS/MS), which involves fragmenting the metabolite ions and analyzing the resulting fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 19F NMR, can provide definitive structural confirmation, although it requires larger quantities of the isolated metabolite.

Elucidation of Metabolic Pathways and Responsible Enzyme Systems

The biotransformation of most drugs is primarily carried out by a superfamily of enzymes known as Cytochrome P450 (CYP). nih.govnih.gov These enzymes are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, and hydrolysis. nih.gov To identify the specific CYP isozymes responsible for metabolizing this compound, experiments are conducted using a panel of recombinant human CYP enzymes. By incubating the compound with each individual isozyme, the one(s) that show the highest rate of metabolism can be identified.

Common metabolic pathways for a compound like this compound could include:

Aromatic hydroxylation: Addition of a hydroxyl group to the phenyl ring.

O-dealkylation: Cleavage of the ether linkage of the difluoroethoxy group.

Glucuronidation or Sulfation (Phase II reactions): Conjugation of the phenolic hydroxyl group with glucuronic acid or sulfate, which increases water solubility and facilitates excretion.

In Vivo Biotransformation in Animal Models

While in vitro studies provide valuable preliminary data, in vivo studies in animal models are essential to understand the complete metabolic profile in a whole organism. Following administration of this compound to species such as rats or mice, biological samples like plasma, urine, and feces are collected over time. These samples are then analyzed to identify and quantify the parent compound and its metabolites. This allows for the confirmation of metabolic pathways observed in vitro and the discovery of any unique in vivo metabolites. The focus of these studies is to understand the biotransformation pathways rather than assessing toxicity.

Derivatization and Analog Synthesis for Structure Function Elucidation

Synthetic Strategies for Analogs with Modified Phenolic Moiety

The phenolic hydroxyl group and the aromatic ring of 3-Fluoro-5-(2,2-difluoroethoxy)phenol are primary targets for modification to explore their roles in biological activity. Synthetic strategies focus on etherification, esterification, and aromatic substitution to introduce a variety of functional groups.

Etherification and Esterification: The nucleophilic character of the phenolic hydroxyl group allows for its conversion into a wide array of ethers and esters. Standard Williamson ether synthesis, reacting the corresponding phenoxide with various alkyl halides, can be employed to introduce diverse alkyl, aryl, and substituted alkyl chains. Similarly, esterification through reaction with acyl chlorides or carboxylic anhydrides under basic conditions can yield a library of ester analogs. These modifications allow for the investigation of the impact of steric bulk, electronics, and hydrogen bonding capacity at this position.

Aromatic Substitution: The fluorine and hydrogen atoms on the aromatic ring provide sites for substitution reactions to probe the electronic and steric requirements of the phenolic core. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can introduce a range of substituents. The directing effects of the existing fluorine, hydroxyl, and difluoroethoxy groups will influence the regioselectivity of these reactions. Subsequent reduction of a nitro group to an amine, for instance, provides a handle for further functionalization through amide bond formation.

Table 1: Synthetic Strategies for Modification of the Phenolic Moiety

| Modification Type | General Reaction Scheme | Potential Reagents | Purpose of Modification |

|---|---|---|---|

| Etherification | Ar-OH + R-X → Ar-OR | Alkyl halides (e.g., CH3I, C2H5Br), Benzyl halides | Investigate steric and electronic effects of substituents on the phenolic oxygen. |

| Esterification | Ar-OH + RCOCl → Ar-OCOR | Acyl chlorides (e.g., CH3COCl), Anhydrides | Evaluate the impact of hydrogen bond acceptor strength. |

| Aromatic Substitution | Ar-H + E+ → Ar-E | HNO3/H2SO4, Br2/FeBr3, RCOCl/AlCl3 | Probe the importance of substitution patterns on the aromatic ring. |

Synthesis of Analogs with Altered Difluoroethoxy Chain

Chain Length Modification: Analogs with longer or shorter difluoroalkoxy chains can be synthesized by reacting 3-fluoro-5-hydroxyphenol with the appropriate ω-bromo-1,1-difluoroalkane under basic conditions. For example, reaction with 3-bromo-1,1-difluoropropane would yield the corresponding 3,3-difluoropropoxy analog. These modifications help to determine the optimal chain length for biological activity.

Modification of Fluorine Substitution: The synthesis of analogs with alternative fluorination patterns, such as a monofluorinated or trifluorinated ethoxy chain, can provide insight into the role of the fluorine atoms in binding and metabolic stability. For instance, the synthesis of a 2-fluoroethoxy analog could be achieved by reacting 3-fluoro-5-hydroxyphenol with 2-fluoroethyl tosylate.

Table 2: Synthetic Strategies for Alteration of the Difluoroethoxy Chain

| Modification Type | General Synthetic Approach | Example Starting Materials | Rationale |

|---|---|---|---|

| Chain Elongation/Shortening | Williamson ether synthesis with corresponding ω-halo-1,1-difluoroalkanes. | 3-Fluoro-5-hydroxyphenol, 1-bromo-3,3-difluoropropane | Determine optimal chain length for activity. |

| Varying Fluorine Content | Reaction of 3-fluoro-5-hydroxyphenol with appropriately fluorinated alkylating agents. | 3-Fluoro-5-hydroxyphenol, 2-fluoroethyl tosylate | Investigate the impact of the degree of fluorination on potency and metabolic stability. |

Introduction of Biologically Relevant Moieties for Probe Development

To investigate the mechanism of action and cellular targets of this compound, chemical probes are developed by introducing biologically relevant moieties such as fluorescent tags and affinity labels.

Fluorescent Probes: A common strategy involves coupling a fluorescent reporter molecule to the core structure. This can be achieved by first synthesizing an analog of this compound that contains a reactive handle, such as a primary amine or a terminal alkyne. This functionalized analog can then be conjugated to a fluorescent dye (e.g., a rhodamine or fluorescein derivative) that has a complementary reactive group (e.g., an N-hydroxysuccinimide ester or an azide) through a stable linker.

Affinity Probes: For target identification studies, an affinity label like biotin can be incorporated. thermofisher.com A biotinylated analog can be synthesized by reacting a functionalized derivative of this compound (e.g., an amino-functionalized analog) with an activated biotin derivative, such as biotin-NHS ester. thermofisher.com The resulting biotinylated probe can be used in pull-down assays to isolate its binding partners from cell lysates.

Table 3: Strategies for the Development of Chemical Probes

| Probe Type | Synthetic Strategy | Example Moieties | Application |

|---|---|---|---|

| Fluorescent Probe | Conjugation of a fluorescent dye to a functionalized analog. | Fluorescein, Rhodamine | Visualization of subcellular localization and target engagement. |

| Affinity Probe | Attachment of an affinity tag like biotin. | Biotin | Identification of protein binding partners through affinity purification. |

Focused Library Synthesis and Screening for SAR Expansion

To efficiently explore the SAR of this compound, a focused library of analogs is synthesized and screened. This approach allows for the rapid identification of key structural features required for activity and the development of a robust SAR model.

Combinatorial and Parallel Synthesis: High-throughput synthesis techniques, such as parallel synthesis, can be employed to generate a large number of analogs in a short amount of time. For example, a library of ether analogs can be synthesized in a multi-well plate format by reacting this compound with a diverse set of alkyl halides.

SAR by Screening: The synthesized library of compounds is then screened in relevant biological assays to determine their activity. The data from this screening are used to build an SAR model that relates the structural modifications to the observed biological activity. This model can then guide the design of the next generation of more potent and selective analogs.

Table 4: Focused Library Synthesis for SAR Expansion

| Library Type | Synthetic Approach | Screening Method | Goal |

|---|---|---|---|

| Phenolic Moiety Library | Parallel etherification and esterification reactions. | High-throughput biological assays. | Define the optimal substitution on the phenolic oxygen. |

| Difluoroethoxy Chain Library | Synthesis of a series of analogs with varying chain lengths and fluorination patterns. | Comparative activity and metabolic stability assays. | Elucidate the role of the side chain in potency and pharmacokinetics. |

Applications As a Building Block and Intermediate in Organic Synthesis

Utility in the Synthesis of Complex Organic Molecules

The phenol (B47542) functional group in 3-Fluoro-5-(2,2-difluoroethoxy)phenol is a key handle for a variety of chemical transformations. As an oxygen nucleophile, the phenolic hydroxyl can readily participate in ether and ester linkages. chemistrysteps.com This reactivity allows for its incorporation into larger molecular frameworks through reactions with a wide range of electrophiles.

Furthermore, the aromatic ring of the phenol is activated towards electrophilic aromatic substitution, with the hydroxyl group acting as a powerful ortho- and para-directing group. byjus.com This allows for the regioselective introduction of additional functional groups, further expanding its synthetic utility. The presence of the fluorine atom and the difluoroethoxy group at the meta-positions influences the electron density of the ring, which can be exploited to control the regioselectivity of these substitutions.

Key reactions that can be employed to utilize This compound as a building block include:

Williamson Ether Synthesis: Reaction of the corresponding phenoxide with alkyl halides to form more complex ethers.

Esterification: Acylation with acid chlorides or anhydrides to produce substituted phenyl esters.

Electrophilic Aromatic Substitution: Halogenation, nitration, sulfonation, and Friedel-Crafts reactions to introduce further functionality onto the aromatic ring. openstax.orgmlsu.ac.in

Coupling Reactions: The phenolic hydroxyl can be converted to a triflate, which can then participate in various palladium-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

These reactions enable the integration of the 3-fluoro-5-(2,2-difluoroethoxy)phenyl moiety into a diverse array of complex organic molecules.

Application in the Construction of Advanced Pharmaceutical Intermediates

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. nbinno.comtandfonline.com Fluorine substitution can lead to improved metabolic stability, increased lipophilicity for better membrane permeability, and enhanced binding affinity to target proteins. nih.govThis compound is therefore a valuable intermediate for the synthesis of advanced pharmaceutical compounds.

The difluoroethoxy group is of particular interest as it can serve as a bioisostere for other functional groups and can modulate the acidity of the phenolic proton. The combination of the ring-fluorine and the difluoroethoxy group can significantly impact the electronic properties and conformation of the molecule, which are critical for drug-receptor interactions.

Table 1: Potential Pharmaceutical Scaffolds Derived from this compound

| Scaffold Type | Synthetic Approach | Potential Therapeutic Area |

|---|---|---|

| Diaryl Ethers | Nucleophilic aromatic substitution or Ullmann condensation | Oncology, Infectious Diseases |

| Aryl Esters | Esterification with bioactive carboxylic acids | Anti-inflammatory, Cardiovascular |

| Biaryl Compounds | Suzuki or Stille coupling of the corresponding triflate | Various |

The strategic placement of the 3-fluoro-5-(2,2-difluoroethoxy)phenyl moiety in a drug candidate can lead to compounds with improved efficacy and a more favorable safety profile.

Role in Agrochemical or Material Science Research (if applicable)

The beneficial effects of fluorination are also well-established in the field of agrochemicals. researchgate.net Fluorine-containing pesticides often exhibit enhanced biological activity and metabolic stability. researchgate.net The structural motifs present in This compound make it a promising starting material for the synthesis of novel herbicides, fungicides, and insecticides. For instance, the diphenyl ether class of herbicides could be accessed through the reaction of the phenoxide of this compound with appropriate substituted aryl halides.

In material science, fluorinated compounds are known to impart desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics. Polyfluorinated phenols are utilized as key intermediates in the synthesis of liquid crystals and high-performance polymers. google.com The incorporation of the 3-fluoro-5-(2,2-difluoroethoxy)phenyl unit into polymer backbones could lead to materials with enhanced thermal and oxidative stability, as well as tailored surface properties.

Table 2: Potential Applications in Agrochemical and Material Science

| Field | Application | Rationale |

|---|---|---|

| Agrochemicals | Synthesis of novel pesticides (e.g., diphenyl ether herbicides) | Enhanced biological activity and metabolic stability from fluorine and difluoroethoxy groups. |

| Material Science | Monomer for high-performance polymers | Increased thermal stability, chemical resistance, and specific dielectric properties. |

Development of Novel Synthetic Reagents Utilizing the Compound

The unique electronic and steric properties of This compound can be harnessed to develop novel synthetic reagents. For example, its derivatives could serve as specialized ligands for transition metal catalysis. The fluorine substituents can influence the electronic environment of the metal center, thereby tuning its catalytic activity and selectivity.

Furthermore, hindered phenol derivatives are known to act as antioxidants. nih.gov The specific substitution pattern of This compound could be exploited to design new antioxidants or radical scavengers with tailored reactivity and solubility. The synthesis of flavone derivatives incorporating this phenolic moiety could also lead to new compounds with potential antioxidant and neuroprotective activities. nih.gov

The development of new reagents from this fluorinated phenol could also involve its use in the synthesis of novel fluorinating agents or as a platform for creating complex molecular probes for chemical biology applications.

Future Research Directions and Unexplored Avenues

Exploration of Novel and More Efficient Synthetic Pathways

The development of efficient and scalable synthetic routes is paramount for the broader application of 3-Fluoro-5-(2,2-difluoroethoxy)phenol. While current synthetic methods may exist, future research should focus on pioneering novel pathways that offer improved yields, reduced reaction times, and milder conditions. Investigating alternative starting materials and catalytic systems could lead to more economical and environmentally friendly processes. Furthermore, the exploration of continuous flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and product consistency.

Advanced Mechanistic Studies on Specific Molecular Interactions

A deeper understanding of the molecular interactions of this compound is crucial for predicting its biological activity and material properties. Advanced mechanistic studies, employing techniques such as high-resolution NMR spectroscopy, X-ray crystallography, and computational chemistry, can elucidate the specific non-covalent interactions involving the fluorine atoms and the phenol (B47542) group. Investigating its interactions with biological targets, such as enzymes and receptors, could reveal potential therapeutic applications. Understanding these fundamental interactions is key to the rational design of new derivatives with enhanced properties.

Development of High-Throughput Screening Methodologies for Specific Activities

To efficiently explore the potential applications of this compound, the development of high-throughput screening (HTS) methodologies is essential. These assays would enable the rapid evaluation of its activity in various contexts, such as biological systems or materials science applications. For instance, HTS assays could be designed to screen for its potential as an enzyme inhibitor, a modulator of protein-protein interactions, or as a component in advanced polymers. The antioxidant activity of phenolic compounds, for example, can be measured using in vitro assays like the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) assay, the ferric reducing-antioxidant power (FRAP) assay, and the 2,2′-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay mdpi.com.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to understanding and predicting the properties of this compound. By developing quantitative structure-activity relationship (QSAR) models, it is possible to predict the biological activities and physicochemical properties of this and related compounds. Machine learning algorithms, such as deep neural networks (DNN), have shown promise in predicting the cytotoxicity of phenols with high precision ijain.org. These predictive models can accelerate the discovery of new applications and guide the synthesis of novel derivatives with optimized characteristics. The use of explainable AI can further provide insights into the chemical features driving the predicted properties arxiv.org.

| Predictive Modeling Approaches | Description | Potential Application for this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Establishes a mathematical relationship between the chemical structure and biological activity of a compound. | Predicting potential therapeutic activities, such as enzyme inhibition or receptor binding. |

| Deep Neural Networks (DNN) | A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the input. | Predicting cytotoxicity, solubility, and other key ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. ijain.org |

| Explainable AI (XAI) | AI models that can explain their predictions, providing insights into the decision-making process. | Identifying the specific molecular features of this compound that contribute to its predicted activities. arxiv.org |

Investigation into Sustainable Synthesis and Process Development Methodologies

In line with the growing emphasis on green chemistry, future research should actively investigate sustainable synthesis and process development methodologies for this compound. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. The development of catalytic processes that minimize waste and allow for catalyst recycling is also a key area of focus. Life cycle assessment (LCA) studies can be employed to evaluate the environmental impact of different synthetic routes and guide the development of a truly sustainable manufacturing process for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-5-(2,2-difluoroethoxy)phenol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves introducing the 2,2-difluoroethoxy group via nucleophilic aromatic substitution or Ullmann-type coupling. For example, a patent describes using pentafluoro-substituted intermediates and controlled hydroxylation to achieve regioselectivity in similar fluorinated phenolic ethers . Key parameters include reaction temperature (80–120°C), choice of base (e.g., K₂CO₃), and solvent polarity (DMF or DMSO). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product with >95% purity. Yield optimization may require iterative adjustment of stoichiometry and catalyst loading (e.g., CuI for coupling reactions).

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- ¹H/¹⁹F NMR : Identify fluorine environments (e.g., -CF₂- at δ ~120 ppm in ¹⁹F NMR) and aromatic proton splitting patterns (meta-fluorine coupling, J ≈ 8–10 Hz) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity. Exact mass analysis (e.g., 226.1066 g/mol) via high-resolution mass spectrometry (HRMS) confirms molecular formula .

- FT-IR : Confirm phenolic -OH stretch (~3200 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

Q. What are the challenges in achieving high solubility and stability of this compound in various solvents, and what formulation strategies are recommended?

- Methodological Answer : The compound’s low aqueous solubility (logP = 3.6) necessitates formulation with co-solvents. A validated protocol involves preparing a 50 mg/mL DMSO stock, followed by dilution with PEG300 (40%), Tween-80 (5%), and saline (45%) to achieve stable working concentrations . For in vivo studies, SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline enhances bioavailability. Avoid freezing-thawing cycles; store aliquots at -80°C for long-term stability .

Q. What are the recommended storage conditions and handling protocols for this compound to prevent degradation?

- Methodological Answer : Store the compound in airtight, light-protected containers under inert gas (N₂ or Ar) at -20°C for short-term use or -80°C for extended storage. Desiccants (e.g., silica gel) should be included to mitigate hydrolysis of the difluoroethoxy group. Handling in a glovebox with <5% humidity is advised for hygroscopic batches .

Advanced Research Questions

Q. How does the introduction of the 2,2-difluoroethoxy group influence the electronic and steric properties of the phenolic ring, and what implications does this have for reactivity?

- Methodological Answer : The electron-withdrawing -CF₂- group reduces electron density on the aromatic ring, lowering pKa of the phenolic -OH (predicted ~8.5 vs. ~10 for unsubstituted phenol). This enhances susceptibility to nucleophilic substitution at the para-position. Steric hindrance from the ethoxy group may limit access to ortho-sites in catalytic reactions. Computational modeling (DFT) is recommended to quantify Hammett σₚ values and predict regioselectivity in further functionalization .

Q. What are the known biological or pharmacological activities of structurally similar fluorinated phenolic compounds, and how can these inform target identification for this compound?

- Methodological Answer : Analogs like Penoxsulam (a herbicide with a 2,2-difluoroethoxy group) inhibit acetolactate synthase, suggesting potential enzyme-targeted applications . Fluorinated phenols also exhibit antimicrobial and anti-inflammatory properties. For target identification, conduct competitive binding assays (SPR or ITC) against enzymes with known fluorophenol substrates (e.g., tyrosine kinases or cytochrome P450 isoforms).

Q. How should researchers address discrepancies in reported physicochemical data (e.g., logP, tPSA) for this compound across different sources?

- Methodological Answer : Discrepancies in logP (e.g., 3.6 vs. 3.9) may arise from measurement methods (shake-flask vs. HPLC-derived). Validate using standardized OECD Test Guideline 117 (HPLC retention time correlation) . For topological polar surface area (tPSA), computational tools like ChemAxon or MOE can reconcile differences by accounting for fluorine’s electronegativity. Cross-reference crystallographic data (if available) to resolve steric parameter conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.